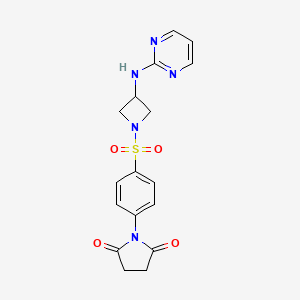

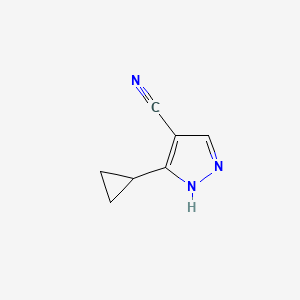

![molecular formula C13H13NO4S B2728861 ({[4-(Furan-2-yl)thiophen-2-yl]methyl}carbamoyl)methyl acetate CAS No. 2380067-81-0](/img/structure/B2728861.png)

({[4-(Furan-2-yl)thiophen-2-yl]methyl}carbamoyl)methyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Furan and thiophene are both heterocyclic organic compounds, containing a five-membered ring with one oxygen and one sulfur atom, respectively . Acetate is a common functional group in organic chemistry, often serving as a part of ester or anion. The compound you mentioned seems to be a complex organic molecule that contains these structural components.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the furan and thiophen rings, the introduction of the acetate group, and the linking of these components together. The exact method would depend on the specific reactions used .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. The furan and thiophen rings might undergo electrophilic substitution reactions, while the acetate group could participate in esterification or hydrolysis reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the furan and thiophen rings might increase its stability, while the acetate group could influence its solubility .Scientific Research Applications

Synthetic Applications and Chemical Properties

Synthesis of Bioactive Compounds : The concise construction of furan and thiophene units plays a crucial role in synthesizing potentially bioactive compounds and functional materials. Techniques such as ZnCl2-catalyzed [4+1] annulation of alkylthio-substituted enaminones and enaminothiones with sulfur ylides are reported to afford 2-acyl-3-aminofuran and multisubstituted 3-aminothiophene derivatives, showcasing wide substrate scopes and functional group tolerance (Yuan He et al., 2020).

Antiprotozoal Agents : Compounds structurally related to the query chemical have been synthesized and evaluated for their antiprotozoal activity. For instance, a specific acetate salt derivative exhibited significant in vitro and in vivo activity against protozoal infections, illustrating the potential for therapeutic applications (M. Ismail et al., 2004).

Photochemical Preparation of Heterocycles : Research into photochemical methods has yielded efficient pathways to synthesize 2-dimethylaminophenylfurans, -pyrroles, and -thiophenes, highlighting the versatility of furan and thiophene derivatives in synthesizing complex heterocyclic structures (B. Guizzardi et al., 2000).

Electrochemical Polymerization and Capacitance Properties : Studies on the electrochemical polymerization of 2-(thiophen-2-yl)furan have revealed its potential in supercapacitor applications. The polymers derived from these processes exhibit enhanced capacitance properties, suggesting utility in energy storage technologies (Daize Mo et al., 2015).

Synthesis of Dye-Sensitized Solar Cells : Derivatives of phenothiazine with various conjugated linkers, including furan, thiophene, and 3,4-ethylenedioxythiophene, have been synthesized and used in dye-sensitized solar cells. The study illustrates the significant effect of conjugated linkers on the performance of these solar cells, with furan-linked derivatives showing notable efficiency improvements (Se Hun Kim et al., 2011).

Mechanism of Action

Target of Action

Thiophene-based analogs, which include [2-[[4-(furan-2-yl)thiophen-2-yl]methylamino]-2-oxoethyl] acetate, have been studied extensively for their potential biological activities . These compounds are known to interact with various biological targets, contributing to their diverse therapeutic properties .

Mode of Action

It is known that thiophene derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its target.

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological effects . The specific pathways affected would depend on the exact structure of the compound and the nature of its target.

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific effects of this compound would depend on its exact structure and the nature of its target.

Properties

IUPAC Name |

[2-[[4-(furan-2-yl)thiophen-2-yl]methylamino]-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S/c1-9(15)18-7-13(16)14-6-11-5-10(8-19-11)12-3-2-4-17-12/h2-5,8H,6-7H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHERICVXOIJKMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)NCC1=CC(=CS1)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,4-dimethoxyphenyl)[4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2728782.png)

![3-((5-((3-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2728783.png)

![N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2728785.png)

![2-(2,5-dimethylbenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2728786.png)

![Ethyl 4-[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate](/img/structure/B2728788.png)

![1-(4-(4-fluorophenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2728792.png)